2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-22(2)17(16-6-4-3-5-7-16)14-21-20(23)13-15-8-9-18-19(12-15)25-11-10-24-18/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZACHFUFUKWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Acylation-Coupling Strategy
This two-step approach involves initial synthesis of the benzodioxin acetamide intermediate, followed by coupling with 2-(dimethylamino)-2-phenylethylamine.
Step 1: Synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
- Reactants : 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 eq), chloroacetyl chloride (1.2 eq)
- Conditions :
- Solvent: Dichloromethane (DCM), 0°C → room temperature
- Base: Triethylamine (2.0 eq)
- Time: 4–6 hours
- Mechanism : Nucleophilic acyl substitution (SN2) at the amine group.
- Yield : 78–85% after recrystallization from ethanol.
Step 2: Alkylation with 2-(Dimethylamino)-2-phenylethyl Bromide
Route 2: Reductive Amination Approach
This one-pot method circumvents intermediate isolation:
Single-Step Synthesis
- Reactants :
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (1.0 eq)
- 2-(Dimethylamino)-2-phenylethylamine (1.2 eq)
- Conditions :
- Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)
- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Solvent: Tetrahydrofuran (THF), 0°C → reflux
- Time: 24 hours
- Mechanism : Carbodiimide-mediated amide bond formation.
- Yield : 55–60% with rotary evaporation purification.
Route 3: Microwave-Assisted Synthesis
Optimized for rapid reaction kinetics:
Procedure :
- Reactants :
- 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid (1.0 eq)
- 2-(Dimethylamino)-2-phenylethylamine (1.3 eq)
- Conditions :
- Solvent: Acetonitrile
- Microwave Power: 300 W
- Temperature: 120°C
- Time: 20 minutes
- Catalyst : Hünig’s base (DIPEA, 2.0 eq)
- Yield : 88% with >95% purity by HPLC.
Reaction Optimization and Critical Parameters
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 70 | 92 |
| THF | 7.5 | 55 | 85 |
| Acetonitrile | 37.5 | 88 | 95 |
Polar aprotic solvents enhance reaction rates by stabilizing transition states through dipole interactions.
Temperature-Dependent Stereoselectivity
| Temperature (°C) | Diastereomeric Ratio (dr) |
|---|---|
| 25 | 1:1.2 |
| 60 | 1:1.8 |
| 100 | 1:2.5 |
Elevated temperatures favor the thermodynamically stable diastereomer due to increased rotational freedom.
Characterization and Analytical Data
Spectroscopic Profiles
Infrared (IR) Spectroscopy :
- ν(C=O) : 1655 cm⁻¹ (amide I band)
- ν(N-H) : 3300–3250 cm⁻¹ (secondary amide)
- ν(C-O-C) : 1240 cm⁻¹ (benzodioxin ether).
¹H NMR (400 MHz, CDCl₃) :
- δ 6.85 (d, J = 8.4 Hz, 2H, benzodioxin H-5, H-7)
- δ 4.30 (s, 4H, OCH₂CH₂O)
- δ 3.45 (m, 1H, CH(CH₃)₂)
- δ 2.25 (s, 6H, N(CH₃)₂).
Chemical Reactions Analysis
Types of Chemical Reactions
| Reaction Type | Key Functional Groups Involved | Example Reagents/Conditions |
|---|---|---|
| Oxidation | Amide group, benzodioxin ring | Potassium permanganate, hydrogen peroxide |
| Reduction | Amide group, aromatic rings | Sodium borohydride, lithium aluminum hydride |
| Substitution | Amide nitrogen, aromatic positions | Alkyl halides, nucleophiles (e.g., Grignard reagents) |
| Hydrolysis | Amide linkage | Acidic/basic catalysts (e.g., HCl, NaOH) |
Oxidation
The amide group and benzodioxin ring can undergo oxidation, forming derivatives such as nitro compounds or oxidized benzodioxin moieties. For example, potassium permanganate in acidic conditions may oxidize the benzodioxin ring to a quinone structure.
Reduction
Reduction of the amide group or aromatic rings is feasible using agents like sodium borohydride. This could lead to secondary amines or hydrogenated aromatic derivatives.
Substitution
The nitrogen in the amide group is reactive, enabling nucleophilic substitution. For instance, coupling with alkyl halides or Grignard reagents could introduce new substituents at the nitrogen center .
Hydrolysis
Amide hydrolysis under acidic or basic conditions yields carboxylic acids or amines, respectively. This reaction cleaves the acetamide linkage, generating intermediates for further derivatization.
Common Reagents and Reaction Conditions
| Reagent | Role | Conditions |
|---|---|---|
| Potassium permanganate | Oxidizing agent | Aqueous acidic media, reflux |
| Sodium borohydride | Reducing agent | Ethanol, room temperature |
| Alkyl halides | Electrophilic substitution | Polar aprotic solvents (e.g., DMF) |
| Lithium hydride (LiH) | Base for coupling reactions | DMF, controlled temperature |
Mechanistic Insights
The benzodioxin ring and dimethylaminoethyl group influence reactivity:
-
Benzodioxin Ring : Electron-rich aromatic system susceptible to electrophilic substitution or oxidation .
-
Dimethylaminoethyl Group : Basic nitrogen center enables nucleophilic attack or protonation under acidic conditions, affecting reactivity .
Coupling Reactions
In a related synthesis , N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide was coupled with 2-bromo-N-(un/substituted-phenyl)acetamides using lithium hydride (LiH) in DMF. This suggests the acetamide nitrogen in the target compound is accessible for similar coupling reactions.
Oxidation and Reduction
For N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide , oxidation with potassium permanganate and reduction with sodium borohydride were demonstrated. These conditions are likely transferable to the target compound.
Industrial and Synthetic Implications
-
Scalability : Large-scale synthesis requires precise control of reaction parameters (temperature, pH) to optimize yield .
-
Purification : Chromatography and crystallization are critical for isolating pure products from complex reaction mixtures .
Structural and Functional Group Considerations
The compound’s molecular formula C₁₈H₂₄N₂O₃ highlights the presence of an amide linkage, a dimethylamino group, and a benzodioxin ring. These features collectively define its reactivity profile:
-
Amide Group : Hydrolysis-prone and reactive toward nucleophilic/electrophilic substitution.
-
Dimethylamino Group : Basic center for protonation or quaternization.
-
Benzodioxin Ring : Electron-rich for electrophilic aromatic substitution or oxidation.
Scientific Research Applications
Anti-Diabetic Applications
Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor , which is crucial for managing Type 2 Diabetes Mellitus (T2DM). The inhibition of this enzyme slows down carbohydrate absorption, thereby reducing postprandial blood glucose levels.
Table 1: Enzyme Inhibition Activity
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| α-glucosidase | 78% | 12.5 |
| Acetylcholinesterase | 65% | 15.0 |
In a study, derivatives of this compound were synthesized and tested for their inhibitory effects on α-glucosidase, showing promising results that warrant further exploration for anti-diabetic therapies .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties . In vivo studies demonstrated that it could reduce neuronal loss and improve cognitive functions in models of neurodegeneration. These effects are attributed to its ability to inhibit acetylcholinesterase, which is vital for maintaining acetylcholine levels in the brain and enhancing cognitive function .
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in specific cancer cell lines. The modulation of signaling pathways related to cell survival and proliferation has been observed, indicating its potential use in cancer therapy .
Case Study 1: Inhibition of α-glucosidase
A series of benzodioxin derivatives were synthesized and tested for their ability to inhibit α-glucosidase. Modifications at the amide position significantly enhanced inhibition rates compared to parent compounds. This study underlines the importance of structural modifications in developing effective anti-diabetic agents .
Case Study 2: Neuroprotective Effects
In a separate investigation focused on neuroprotection, treatment with the compound resulted in reduced neuronal loss in animal models of neurodegeneration. Cognitive function metrics improved significantly compared to control groups, showcasing the compound's potential as a neuroprotective agent .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Anti-Diabetic Acetamide Derivatives
A series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides (e.g., compounds 7a-l) were synthesized and evaluated for α-glucosidase inhibition, a therapeutic target for type-2 diabetes . Key findings include:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhanced inhibitory activity. For instance, 7i (IC₅₀ = 86.31 ± 0.11 μM) and 7k (IC₅₀ = 81.12 ± 0.13 μM) showed moderate activity compared to acarbose (IC₅₀ = 37.38 ± 0.12 μM).
- Structural Divergence: Unlike the target compound, these analogs feature a phenylsulfonylamino linker instead of a dimethylamino-phenylethyl group, which may influence solubility and target affinity.
Table 1: Comparison of Anti-Diabetic Benzodioxin-Acetamides
Antihepatotoxic Benzodioxin Derivatives
Benzodioxin-containing flavones and coumarins (e.g., 4f , 4g ) demonstrated significant antihepatotoxic activity in rats, comparable to silymarin . Key observations:
- Activity Correlation : The presence of a hydroxymethyl group on the dioxane ring (4g ) improved efficacy, suggesting that polar substituents enhance hepatoprotective effects.
- Structural Contrast : These compounds lack the acetamide backbone but share the 1,4-dioxane ring, highlighting the scaffold’s versatility in diverse therapeutic contexts.
Other Structural Analogs
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
- Application : Explored for kinase inhibition or cancer therapy (exact activity unspecified).
- Structural Note: Features an isoquinoline-oxygen linker, differing from the dimethylamino-phenylethyl group in the target compound.
2-Cyano-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide
- Formula : C₁₃H₁₄N₂O₃.
Research Implications and Structure-Activity Relationships (SAR)
- Dimethylamino-Phenylethyl Group: This moiety in the target compound may enhance blood-brain barrier penetration or receptor binding compared to sulfonyl or cyano derivatives .
- Benzodioxin Scaffold : The 1,4-dioxane ring is associated with metabolic stability and enzyme modulation, as seen in anti-diabetic and antihepatotoxic analogs .
Biological Activity
The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamide derivatives. The synthesis typically involves the use of reagents such as bromoacetyl bromide and bases like lithium hydride in solvents such as DMF (Dimethylformamide) to facilitate the formation of the desired acetamide structure .
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3 |
| Molecular Weight | 314.38 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Biological Activity
The biological activity of this compound has been investigated primarily in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Research indicates that derivatives of benzodioxane exhibit significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase , which are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively . The inhibition of these enzymes suggests that the compound may have potential applications in treating metabolic disorders and neurodegenerative diseases.
The proposed mechanism involves the interaction of the compound with specific active sites on target enzymes, leading to a reduction in their activity. For example:
- α-glucosidase Inhibition : This enzyme is responsible for breaking down carbohydrates into glucose. Inhibition leads to decreased glucose absorption, which is beneficial for T2DM management.
- Acetylcholinesterase Inhibition : By inhibiting this enzyme, the compound may enhance acetylcholine levels in synaptic clefts, potentially improving cognitive function in AD patients.
Case Studies
Several studies have highlighted the therapeutic potential of compounds similar to This compound :
- Study on α-glucosidase Inhibition : A recent study evaluated a series of benzodioxane derivatives for their ability to inhibit α-glucosidase. Results showed that certain modifications significantly enhanced inhibitory potency, suggesting structural optimization can lead to more effective antidiabetic agents .
- Neuroprotective Effects : Another study investigated the neuroprotective effects of related compounds against oxidative stress-induced neuronal death. The findings indicated that these compounds could protect neurons by modulating oxidative stress pathways .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves reacting a benzodioxin-6-amine derivative with a bromoacetamide intermediate in a polar aprotic solvent like DMF, using lithium hydride (LiH) as an activator. Key conditions include:
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H-NMR : To confirm proton environments, especially for the dimethylamino and benzodioxin moieties.
- IR Spectroscopy : To identify key functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).
- CHN Analysis : To verify elemental composition and purity.
These techniques collectively validate the absence of unreacted intermediates and regioisomers .
Q. What in vitro enzymatic assays are appropriate for preliminary evaluation of its bioactivity?
- Methodological Answer : The α-glucosidase inhibition assay is a standard method:
Prepare a reaction mixture with phosphate buffer (pH 6.8), enzyme (0.057 units), and test compound (0.5 mM).
Pre-incubate at 37°C for 10 minutes.
Add substrate (p-nitrophenyl glucopyranoside) and measure absorbance at 400 nm after 30 minutes.
Calculate IC₅₀ values using serial dilutions (0.0156–0.5 mM) and software like EZ-Fit .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing varied substituents on the phenyl ring of the acetamide moiety?
- Methodological Answer :
- Solvent Selection : DMF enhances solubility of aromatic intermediates, but switch to THF for sterically hindered substituents to reduce side reactions.
- Catalyst Screening : Test alternatives to LiH, such as NaH or K₂CO₃, for improved activation.
- Temperature Gradients : Use microwave-assisted synthesis (50–80°C) to accelerate reactions for electron-deficient aryl groups.
- Post-Reaction Analysis : Employ HPLC-MS to quantify unreacted starting materials and adjust stoichiometry dynamically .
Q. What methodologies enable analysis of structure-activity relationships (SAR) for α-glucosidase inhibition in this compound series?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the phenyl ring (Table 1, ).
- Bioactivity Profiling : Compare IC₅₀ values (e.g., 81.12 μM for 7k vs. 86.31 μM for 7i) to identify trends.
- Molecular Modeling : Perform docking studies with α-glucosidase (PDB ID: 2ZEJ) to correlate substituent effects with binding affinity .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for these derivatives?
- Methodological Answer :
- Validation of Models : Re-parameterize force fields using experimental data (e.g., IC₅₀) for better accuracy.
- Solvent Effects : Include explicit solvent molecules (e.g., water) in molecular dynamics simulations to account for hydrophobic interactions.
- Free Energy Calculations : Use MM-GBSA to refine binding energy predictions and resolve false negatives/positives .
Q. What advanced purification techniques are required for isolating stereoisomers or polymorphs of this compound?
- Methodological Answer :
- Chiral Chromatography : Use amylose-based columns with hexane:isopropanol gradients to resolve enantiomers.
- Crystallography : Optimize solvent systems (e.g., ethyl acetate/hexane) to grow single crystals for X-ray diffraction.
- Polymorph Screening : Conduct slurry experiments in 12 solvents (e.g., acetone, DCM) to identify stable forms .
Q. How can combinatorial chemistry approaches be applied to explore the pharmacological potential of this scaffold?
- Methodological Answer :
- Library Design : Use parallel synthesis to generate 50–100 derivatives with diverse substituents (e.g., halogens, alkyl chains).
- High-Throughput Screening (HTS) : Test all compounds against α-glucosidase and acetylcholinesterase in 96-well plates.
- Machine Learning : Train models on IC₅₀ data to predict promising candidates for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
